molecular formula C7H12O B2961628 5,5-Dimethyl-1-oxaspiro[2.3]hexane CAS No. 54922-90-6

5,5-Dimethyl-1-oxaspiro[2.3]hexane

Cat. No.: B2961628
CAS No.: 54922-90-6
M. Wt: 112.172
InChI Key: NGLJGZDHFARIII-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1-oxaspiro[23]hexane is an organic compound with the molecular formula C₇H₁₂O It is characterized by a spirocyclic structure, where a six-membered ring is fused to a three-membered oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1-oxaspiro[2.3]hexane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with an appropriate epoxidizing agent. One common method is the use of m-chloroperoxybenzoic acid (mCPBA) as the epoxidizing agent under controlled conditions. The reaction proceeds as follows:

    Reactants: 2,2-Dimethyl-1,3-propanediol and m-chloroperoxybenzoic acid.

    Conditions: The reaction is carried out in an inert solvent such as dichloromethane at a low temperature (0-5°C).

    Procedure: The mixture is stirred for several hours until the reaction is complete, followed by purification through column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative epoxidizing agents and catalysts may be employed to optimize the reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-1-oxaspiro[2.3]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the oxirane ring to a diol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 5,5-dimethyl-1-oxaspiro[2.3]hexan-2-one or this compound-2-carboxylic acid.

    Reduction: Formation of 5,5-dimethyl-1,3-propanediol.

    Substitution: Formation of various substituted oxaspirohexane derivatives.

Scientific Research Applications

5,5-Dimethyl-1-oxaspiro[2.3]hexane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1-oxaspiro[2.3]hexane involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound’s reactivity is influenced by the steric and electronic properties of the spirocyclic structure, which can modulate its interactions with enzymes, receptors, and other molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-Oxaspiro[2.3]hexane: Lacks the dimethyl substitution, resulting in different reactivity and properties.

    5,5-Dimethyl-1,3-dioxane: Contains an additional oxygen atom in the ring, leading to different chemical behavior.

    2,2-Dimethyl-1,3-propanediol: The precursor to 5,5-Dimethyl-1-oxaspiro[2.3]hexane, with different functional groups and reactivity.

Uniqueness

5,5-Dimethyl-1-oxaspiro[23]hexane is unique due to its spirocyclic structure and the presence of the oxirane ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

5,5-dimethyl-1-oxaspiro[2.3]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6(2)3-7(4-6)5-8-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLJGZDHFARIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54922-90-6
Record name 5,5-dimethyl-1-oxaspiro[2.3]hexane
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